cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate
Overview
Description
Cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Enantioselective Synthesis and Natural Product Formation:
- The compound is utilized in the enantioselective synthesis of tetrahydropyran and tetrahydrofuran derivatives. These processes are instrumental in the formation of natural products like centrolobine and enantiomers of cis-(6-methyltetrahydropyran-2-yl)acetic acid (Carreño et al., 2003).
2. Antimicrobial and Antitumor Activities:
- Certain derivatives containing acetic acid ethyl esters exhibit antimicrobial activities against various microorganisms, although they do not show antifungal activity against yeast-like fungi. Some derivatives also demonstrate inhibitory effects on mycelial growth and possess antitumor activities (Demirbas et al., 2004).
3. Synthesis of Bioactive Molecules:
- Novel cis/trans-but-2-enedioic acid esters, including derivatives related to this compound, have been synthesized to discover bioactive molecules with significant antimicrobial activities against food-related bacteria and fungi (Ma et al., 2014).
4. Carbonic Anhydrase and Acetylcholinesterase Inhibition:
- Bromophenol derivatives with cyclopropyl moiety, derived from this compound, are effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings are significant for the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
5. Chemoenzymatic Synthesis:
- Chemoenzymatic synthesis involves this compound's derivatives for the preparation of flavors and fragrances. The process focuses on green, sustainable chemical pathways for the synthesis of flavor esters via transesterification and esterification (Bayout et al., 2020).
Properties
IUPAC Name |
acetic acid;ethyl 2-[(2S,6R)-6-(2-ethoxy-2-oxoethyl)-1-methylpiperazin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.C2H4O2/c1-4-18-12(16)6-10-8-14-9-11(15(10)3)7-13(17)19-5-2;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4)/t10-,11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOXQUTUTLFFHB-NJJJQDLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNCC(N1C)CC(=O)OCC.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CNC[C@H](N1C)CC(=O)OCC.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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